molecular formula C12H22N2 B1443508 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane CAS No. 1339519-58-2

1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane

Cat. No.: B1443508
CAS No.: 1339519-58-2
M. Wt: 194.32 g/mol
InChI Key: VITIJKKTCHZVFH-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[25]octane is a synthetic compound characterized by its unique spirocyclic structure The molecule consists of a pyrrolidine ring attached to a spirocyclic azaspiro[25]octane framework

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like “1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane” could potentially be of interest in future drug discovery efforts.

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind to certain isoforms of carbonic anhydrase, an enzyme critical in regulating pH and ion balance in tissues . The interaction between this compound and carbonic anhydrase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme’s active site and enhance its catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammatory responses and cell proliferation . By influencing the expression of key genes, this compound can alter cellular metabolism and promote or inhibit the production of specific proteins. For example, in immune cells, this compound can downregulate pro-inflammatory cytokines, thereby reducing inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their function. This binding often involves non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes involved in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane typically involves the formation of the spirocyclic core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor under basic conditions to form the spirocyclic structure. The pyrrolidine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the spiro center.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but lacking the spirocyclic structure.

    Spiro-pyrrolidine derivatives: These compounds have both the spirocyclic and pyrrolidine features but may differ in the specific arrangement of atoms.

Uniqueness: 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane is unique due to its combination of a spirocyclic core and a pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. This combination allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-2-8-14(7-1)10-11-9-12(11)3-5-13-6-4-12/h11,13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITIJKKTCHZVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CC23CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Reactant of Route 2
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Reactant of Route 3
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Reactant of Route 4
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Reactant of Route 5
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane
Reactant of Route 6
1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane

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